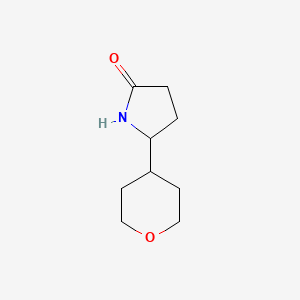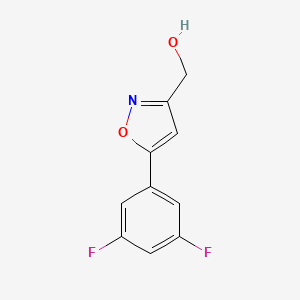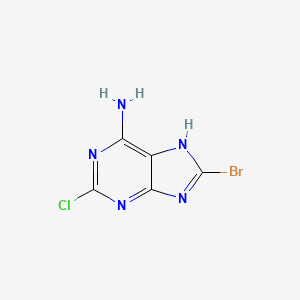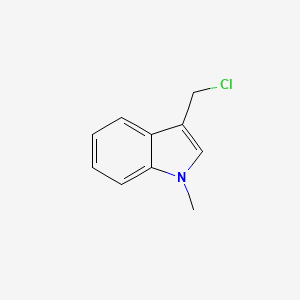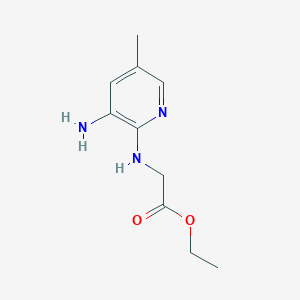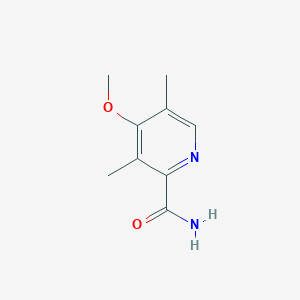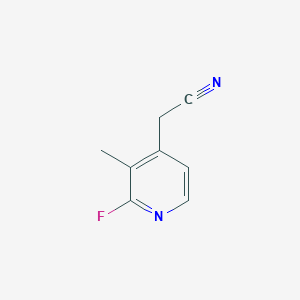
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often include the use of polar solvents and controlled temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile, often involves large-scale fluorination processes using fluorinating agents like hydrofluoric acid or fluoroboric acid . These processes are optimized for high efficiency and cost-effectiveness, ensuring the availability of the compound for various applications.
化学反应分析
Types of Reactions
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom in the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide or thiolates under basic conditions.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
科学研究应用
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Agrochemicals: Incorporated into the design of herbicides and pesticides due to its biological activity.
Materials Science: Utilized in the development of advanced materials with specific electronic properties.
作用机制
The mechanism of action of 2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atom. This can influence the compound’s binding affinity to enzymes or receptors, thereby modulating biological activity. The nitrile group can also participate in hydrogen bonding and other interactions, further affecting its mechanism of action.
相似化合物的比较
Similar Compounds
- 2-Fluoro-4-methylpyridine
- 2-Fluoro-3-methylpyridine-4-boronic acid
- 2-Fluoro-3-methylpyridine
Uniqueness
2-(2-Fluoro-3-methylpyridin-4-yl)acetonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which confer distinct electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
属性
分子式 |
C8H7FN2 |
|---|---|
分子量 |
150.15 g/mol |
IUPAC 名称 |
2-(2-fluoro-3-methylpyridin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H7FN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2H2,1H3 |
InChI 键 |
NPTZRDPQQQYAOR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CN=C1F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


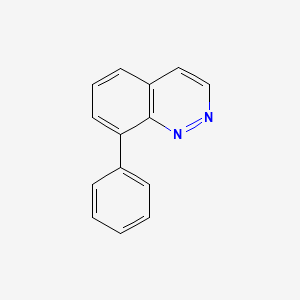
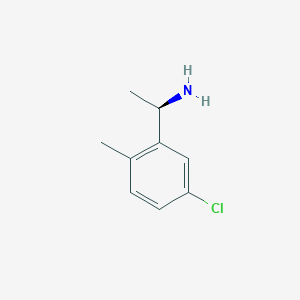
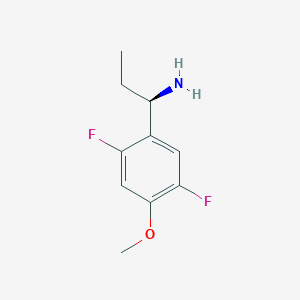
![Thieno[3,2-c]pyridazine](/img/structure/B12973980.png)
![4-Chloro-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-3-enenitrile](/img/structure/B12973993.png)
